

# 4'-Methoxy-3'-(trifluoromethyl)acetophenone chemical structure

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## Compound of Interest

Compound Name: 4'-Methoxy-3'-  
(trifluoromethyl)acetophenone

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An In-depth Technical Guide to **4'-Methoxy-3'-(trifluoromethyl)acetophenone**: Synthesis, Characterization, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **4'-Methoxy-3'-(trifluoromethyl)acetophenone**, a key chemical intermediate with significant applications in medicinal chemistry and drug development. We delve into the molecule's physicochemical properties, present a detailed and validated protocol for its synthesis via Friedel-Crafts acylation, and outline robust analytical methods for its characterization. The narrative emphasizes the rationale behind methodological choices, reflecting field-proven insights for researchers and scientists. The strategic importance of the trifluoromethyl moiety is discussed in the context of modern drug design, highlighting how this building block can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

## Introduction: The Strategic Value of Fluorination in Modern Chemistry

**4'-Methoxy-3'-(trifluoromethyl)acetophenone** (CAS No. 149105-10-2) is an aromatic ketone that serves as a valuable building block in organic synthesis.<sup>[1][2]</sup> Its structure is distinguished by three key functional groups: a ketone, an electron-donating methoxy group, and a strongly

electron-withdrawing trifluoromethyl ( $\text{CF}_3$ ) group. The presence of the  $\text{CF}_3$  group, in particular, makes this compound highly relevant to professionals in drug development.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties.[3] The  $\text{CF}_3$  group can significantly enhance:

- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry, making the  $\text{CF}_3$  group resistant to oxidative metabolism by enzymes like cytochrome P450. [4][5] This can increase a drug's half-life and bioavailability.
- **Lipophilicity:** The  $\text{CF}_3$  group increases the lipophilicity (Hansch  $\pi$  value of +0.88) of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.[4]
- **Binding Affinity:** The high electronegativity of the fluorine atoms creates a strong dipole moment, enabling the  $\text{CF}_3$  group to participate in favorable electrostatic and hydrogen bonding interactions with enzymes and receptors.[4][6]

This guide serves as a practical resource for chemists, providing the foundational knowledge and detailed protocols necessary to synthesize, purify, and characterize **4'-Methoxy-3'-(trifluoromethyl)acetophenone** for its application in research and development.

## Physicochemical and Spectroscopic Profile

A clear understanding of a compound's properties is the first step in its successful application. The key data for **4'-Methoxy-3'-(trifluoromethyl)acetophenone** are summarized below.

Property	Value	Source(s)
CAS Number	149105-10-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Weight	218.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone	<a href="#">[1]</a>
Appearance	White to pale yellow solid	<a href="#">[1]</a>
Melting Point	57 to 61 °C	<a href="#">[1]</a>
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F</chem>	<a href="#">[1]</a>

## Predicted Spectroscopic Data

Technique	Expected Characteristics
$^1\text{H}$ NMR	Aromatic Region ( $\delta$ 7.5-8.0 ppm): Three distinct signals corresponding to the three aromatic protons, showing complex splitting (doublet, doublet of doublets). Methoxy Group ( $\delta$ ~3.9 ppm): A sharp singlet integrating to 3H. Acetyl Group ( $\delta$ ~2.6 ppm): A sharp singlet integrating to 3H.
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O): $\delta$ ~196 ppm. Aromatic Carbons: Multiple signals between $\delta$ 110-160 ppm. $\text{CF}_3$ Carbon: A quartet due to C-F coupling. Methoxy Carbon (-OCH <sub>3</sub> ): $\delta$ ~56 ppm. Acetyl Carbon (-CH <sub>3</sub> ): $\delta$ ~26 ppm.
$^{19}\text{F}$ NMR	A singlet around $\delta$ -60 to -65 ppm (relative to $\text{CFCl}_3$ ).
IR Spectroscopy	C=O Stretch: Strong absorption around 1680-1700 $\text{cm}^{-1}$ . C-F Stretch: Strong, broad absorptions in the 1100-1350 $\text{cm}^{-1}$ region. C-O Stretch (Aryl Ether): Absorption around 1250 $\text{cm}^{-1}$ .
Mass Spectrometry	$[\text{M}]^+$ : Molecular ion peak at $m/z$ = 218.17.

## Synthesis Pathway: Friedel-Crafts Acylation

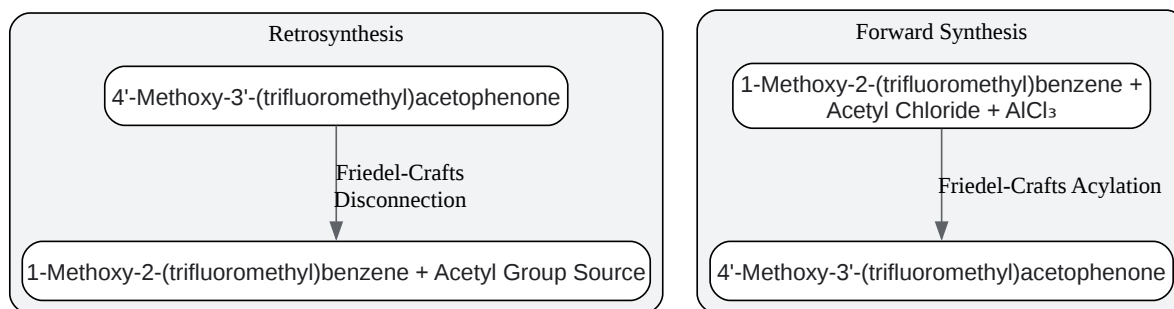
### Rationale and Retrosynthetic Analysis

The most logical and efficient method for synthesizing **4'-Methoxy-3'-(trifluoromethyl)acetophenone** is the Friedel-Crafts acylation of 1-methoxy-2-(trifluoromethyl)benzene.<sup>[8][9]</sup> This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory organic synthesis for forming carbon-carbon bonds to an aromatic ring.<sup>[9][10]</sup>

Causality of Reagent Choice:

- **Substrate:** 1-methoxy-2-(trifluoromethyl)benzene is the ideal starting material. The directing effects of the two substituents are key to the regioselectivity of the reaction. The methoxy ( $-\text{OCH}_3$ ) group is a powerful activating, *ortho*-, *para*-director. The trifluoromethyl ( $-\text{CF}_3$ ) group is a deactivating, *meta*-director.
- **Electrophilic Site Selection:** The position para to the strongly activating methoxy group is the most nucleophilic and sterically accessible site on the ring. The directing vectors of both groups align to favor substitution at this position, leading to a high yield of the desired 4'-acylated product.
- **Acylating Agent:** Acetyl chloride ( $\text{CH}_3\text{COCl}$ ) or acetic anhydride ( $(\text{CH}_3\text{CO})_2\text{O}$ ) are standard, cost-effective reagents for introducing the acetyl group.
- **Catalyst:** A strong Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ), is required to generate the highly reactive acylium ion ( $\text{CH}_3\text{CO}^+$ ) electrophile from the acylating agent.[8][9]

The retrosynthetic logic and the forward synthesis pathway are illustrated below.



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Figure 1: Retrosynthetic and forward synthesis plan.

## Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

- 1-methoxy-2-(trifluoromethyl)benzene
- Acetyl Chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), 2M solution
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hexanes and Ethyl Acetate (for chromatography or recrystallization)

Procedure:

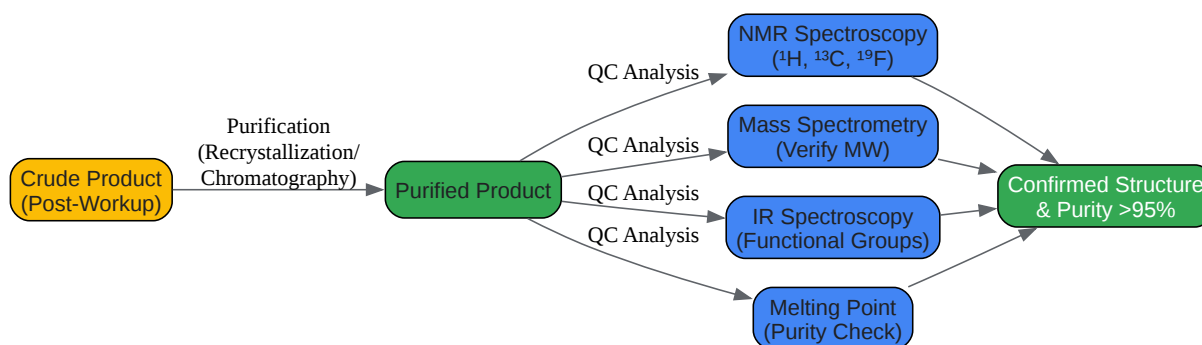
- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- **Acylium Ion Formation:** Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred  $\text{AlCl}_3$  suspension. Stir the mixture at  $0^\circ\text{C}$  for 15 minutes.
- **Substrate Addition:** Dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed  $5^\circ\text{C}$ .
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

- **Quenching:** Cool the reaction mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and 2M HCl. This step is highly exothermic and must be performed with caution in a fume hood.
- **Workup - Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- **Workup - Washing:** Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO<sub>3</sub> solution, and finally, brine. The washes neutralize excess acid and remove water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure white to pale yellow solid product.

## Characterization and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is critical. The following workflow ensures a robust characterization.



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*Figure 2: Workflow for product purification and characterization.*

## Applications in Drug Discovery and Medicinal Chemistry

**4'-Methoxy-3'-(trifluoromethyl)acetophenone** is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.<sup>[1]</sup> Its value lies in the combination of functional groups that allow for further chemical modification.

- **Scaffold for Complex Molecules:** The ketone functionality is a versatile handle for a wide range of chemical transformations, such as reductions, reductive aminations, and aldol reactions, enabling the construction of more complex molecular architectures.<sup>[1]</sup>
- **Intermediate for APIs and Agrochemicals:** This compound serves as a starting material for pharmaceuticals and agrochemicals where the trifluoromethylphenyl moiety is a key pharmacophore.<sup>[1][11]</sup> The presence of the CF<sub>3</sub> group is a common feature in many modern drugs, including antidepressants (e.g., fluoxetine) and non-steroidal anti-inflammatory drugs (e.g., celecoxib), due to the beneficial properties it imparts.<sup>[6]</sup>
- **Material Science Research:** Aromatic ketones can be explored for applications in material science, such as in the development of polymers or liquid crystals, although this is a less common application for this specific molecule.<sup>[1]</sup>

## Safety and Handling

According to the Safety Data Sheet, **4'-Methoxy-3'-(trifluoromethyl)acetophenone** should be handled with standard laboratory precautions.<sup>[7]</sup>

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- **First Aid:** In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into



fresh air.<sup>[7]</sup>

- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.  
<sup>[7]</sup>

## Conclusion

**4'-Methoxy-3'-(trifluoromethyl)acetophenone** is a strategically important chemical intermediate whose value is derived from its unique trifluoromethyl-substituted aromatic structure. The synthetic route via Friedel-Crafts acylation is efficient and highly regioselective, a direct consequence of the powerful and predictable directing effects of the methoxy and trifluoromethyl substituents. This guide provides the necessary theoretical background and practical, step-by-step protocols for its synthesis and characterization, empowering researchers in drug discovery and organic synthesis to confidently utilize this versatile building block in the creation of novel and impactful molecules.

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